What are the physicochemical properties of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
What are the physicochemical properties of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid is a chiral carboxylic acid featuring a substituted phenylcyclopropane motif. This structural class is of significant interest in medicinal chemistry due to the rigid, three-dimensional nature of the cyclopropane ring, which can provide unique binding interactions with biological targets. Before a compound like this can advance through the drug discovery pipeline, a comprehensive understanding of its fundamental physicochemical properties is paramount. These properties govern everything from its behavior in initial biological assays to its ultimate absorption, distribution, metabolism, and excretion (ADME) profile in vivo.[1][2][3]
This guide provides a detailed examination of the core physicochemical attributes of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. It moves beyond a simple listing of data to explain the causality behind why these properties are critical for drug development and offers a practical, field-proven protocol for their experimental determination.
Core Physicochemical Data Summary
A foundational step in characterizing any potential drug candidate is the compilation of its key physicochemical descriptors. These values provide the initial framework for predicting its behavior and identifying potential development challenges.
| Property | Value | Source |
| IUPAC Name | trans-(1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | PubChem[4] |
| Molecular Formula | C₁₀H₉ClO₂ | PubChem[4] |
| Molecular Weight | 196.63 g/mol | PubChem[4] |
| Canonical SMILES | C1C2=CC=C(C=C2)Cl | PubChem[4] |
| InChIKey | JZYXJKBNUJJIKU-BDAKNGLRSA-N | PubChem[4] |
| Polar Surface Area | 37.3 Ų | PubChem[4] |
| Physical Form | Solid (predicted) | Inferred from similar compounds[5] |
Note: Properties such as logP, pKa, and aqueous solubility are often best determined experimentally, as in silico predictions can have significant deviations. The experimental determination of these values is discussed later in this guide.
The Causality Pillar: Why These Properties Dictate Drug Viability
Understanding the "why" behind each physicochemical parameter is essential for making informed decisions in drug development. These properties are not independent variables; they are interconnected and collectively influence a compound's potential for success.
Aqueous Solubility: The Gateway to Biological Activity
Aqueous solubility is arguably one of the most critical early hurdles for a drug candidate.[6] Poor solubility can lead to a cascade of development issues:
-
Inaccurate Bioassays: If a compound precipitates in an assay buffer, the observed biological activity will be artificially low, potentially leading to the erroneous rejection of a promising candidate.[7]
-
Formulation Challenges: Developing a viable dosage form for an insoluble compound is complex and costly.[8]
-
Poor Bioavailability: For oral drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility often translates to low exposure in the body.[1]
A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[8]
Lipophilicity (logP/logD): The Balance Between Permeability and Solubility
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ADME profile.[6] It is typically expressed as logP (for the neutral species) or logD (which accounts for pH and ionization).
-
Membrane Permeability: A drug must be sufficiently lipophilic to cross the lipid bilayers of cell membranes, such as those lining the gut wall.[9]
-
The "Rule of 5" Guideline: Hans Lipinski's analysis of successful oral drugs suggested that a logP value below 5 is generally favorable.
-
The Double-Edged Sword: While essential for absorption, excessive lipophilicity (e.g., logP > 5) can be detrimental, causing the compound to become trapped in lipid membranes, leading to poor absorption and distribution.[9] It can also increase metabolic clearance and the risk of off-target toxicity. A logP range of approximately 1 to 3 is often considered optimal for good absorption.[9]
Ionization (pKa): The pH-Dependent Switch
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a carboxylic acid like the topic compound, the pKa dictates the ratio of the more water-soluble carboxylate anion to the more lipid-soluble neutral acid at a given physiological pH.
-
Impact on Solubility and Permeability: The ionized form is generally more water-soluble, while the neutral form is more permeable across membranes. The pKa, in conjunction with the pH of the environment (e.g., the stomach at pH ~2 vs. the intestine at pH ~6.8), will determine the dominant species and thus influence both solubility and absorption.[9]
-
Predicting Absorption Sites: A compound's pKa helps predict where in the gastrointestinal tract it is most likely to be absorbed.
Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay
To ensure trustworthiness and generate definitive data, a robust experimental protocol is required. The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility, providing a more accurate measure than high-throughput kinetic methods.[1][7][10]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Step-by-Step Methodology
-
Preparation of Test Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. For a comprehensive profile, additional buffers simulating gastric and intestinal fluids (SGF, FaSSIF) should also be used.[8]
-
Compound Addition: Add an excess amount of the solid (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Equilibration: Add a precise volume of the prepared buffer to each vial. Seal the vials and place them in an incubator with constant agitation (e.g., on a shaker or rotator) at a controlled temperature (typically 37°C) for a sufficient duration (24 to 48 hours) to allow the system to reach equilibrium.[10]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the solubility measurement. Methods include:
-
Centrifugation: Pellet the solid material.
-
Filtration: Use a low-binding filter plate to remove solid particles.
-
-
Sample Analysis: Carefully take an aliquot of the clear supernatant.
-
Quantification: Prepare a calibration curve using a stock solution of the compound of known concentration (typically dissolved in DMSO). Analyze the supernatant sample and the calibration standards using a validated analytical method, such as LC-MS/MS, to accurately determine the concentration of the dissolved compound.[7][8] The resulting concentration is the thermodynamic solubility.
Conclusion: An Integrated Approach to De-Risking Drug Candidates
The physicochemical properties of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid are not mere data points; they are predictive indicators of its potential behavior as a therapeutic agent. A thorough and early characterization of solubility, lipophilicity, and ionization provides the critical insights needed to design effective formulation strategies, interpret biological data correctly, and ultimately increase the probability of clinical success. By integrating robust experimental protocols with a causal understanding of these fundamental properties, researchers can make more strategic, data-driven decisions, efficiently allocating resources to the most promising candidates in the complex journey of drug development.
References
-
AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6993914, (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. Retrieved from [Link]
-
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society. Retrieved from [Link]
-
Arias Dela Rosa, G., Zheng, L. C., Vedad, J., & Desamero, R. Z. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. Retrieved from [Link]
-
Sargolzaei, M., & Ozturk, K. (2021). Using Atomic Charges to Describe the pKa of Carboxylic Acids. ACS Publications. Retrieved from [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]
-
Judson, R., et al. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]
-
SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]
-
Liu, X., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the calculated lipophilicities (log P/Clog P) with the determined log k values. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]
-
Moon Garden. (2025). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). Calculation of Molecular Lipophilicity: State of the Art and Comparison of Methods on more than 96000 Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx [slideshare.net]
- 4. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID 6993914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | 920501-50-4 [sigmaaldrich.com]
- 6. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Solubility Test | AxisPharm [axispharm.com]
- 9. medium.com [medium.com]
- 10. fda.gov [fda.gov]
